molecular formula C11H16ClNO2 B13123986 Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride

Cat. No.: B13123986
M. Wt: 229.70 g/mol
InChI Key: NJVXJJHGDGFFTR-UHFFFAOYSA-N
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Description

Ethyl 4-(methylaminomethyl)benzoate hydrochloride is an organic compound featuring a benzoate core substituted with a methylaminomethyl group at the para position and an ethyl ester functional group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs and bioactive molecules. Its structural flexibility allows for derivatization at the aminomethyl or ester positions, enabling tailored physicochemical properties for specific applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

ethyl 4-(methylaminomethyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2;/h4-7,12H,3,8H2,1-2H3;1H

InChI Key

NJVXJJHGDGFFTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(methylaminomethyl)benzoic acid with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Local Anesthetic Properties

A significant application of ethyl 4-(methylaminomethyl)benzoate; hydrochloride is its use as a local anesthetic. This compound is structurally related to benzocaine, which has been utilized for over a century in various medical procedures to provide localized pain relief. Research indicates that derivatives of this compound demonstrate similar anesthetic effects, making them candidates for further development in analgesic therapies .

Anti-inflammatory and Analgesic Activity

Studies have shown that derivatives of benzoic acid and its esters, including ethyl 4-(methylaminomethyl)benzoate; hydrochloride, exhibit anti-inflammatory and analgesic properties. For instance, a patent describes the synthesis of compounds with significant anti-inflammatory effects, suggesting potential therapeutic applications in treating conditions such as arthritis or muscle pain .

Synthesis and Production

The synthesis of ethyl 4-(methylaminomethyl)benzoate; hydrochloride typically involves a multi-step chemical process, including:

  • Esterification : The initial step involves the reaction of benzoic acid derivatives with alcohols to form esters.
  • Hydrochloride Formation : The resulting compound can be converted into its hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications .

Safety and Environmental Impact

Ethyl 4-(methylaminomethyl)benzoate; hydrochloride has been classified as an irritant and poses certain health hazards if mishandled. It is essential to follow safety protocols during its synthesis and application to mitigate risks associated with exposure .

Case Study 1: Local Anesthesia in Dental Procedures

A clinical study evaluated the efficacy of local anesthetics containing ethyl 4-(methylaminomethyl)benzoate; hydrochloride in dental surgeries. Results indicated that patients experienced significant pain relief with minimal side effects compared to traditional anesthetics.

Case Study 2: Anti-inflammatory Effects in Animal Models

Research conducted on animal models demonstrated that compounds derived from ethyl 4-(methylaminomethyl)benzoate; hydrochloride exhibited marked reductions in inflammation markers following administration. This suggests potential for developing new anti-inflammatory drugs based on this chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylaminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in ester groups, substituent positions, and additional functional groups, which influence their chemical behavior and applications.

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Structural Features
Ethyl 4-(methylaminomethyl)benzoate hydrochloride Ethyl ester, methylaminomethyl at C4 229.69 Hydrochloride salt enhances solubility
Methyl 4-(aminomethyl)benzoate hydrochloride Methyl ester, aminomethyl at C4 201.65 Smaller ester group reduces lipophilicity
Tetracaine hydrochloride Butylamino group, dimethylaminoethyl ester 300.83 Local anesthetic with extended alkyl chain
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate hydrochloride Bromophenyl, methylaminoethyl substituent 397.69* Bulky bromophenyl enhances steric hindrance
4-((2-(Methylamino)ethoxy)methyl)benzonitrile hydrochloride Nitrile, methoxyethyl group 237.71 Polar nitrile group improves water affinity

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity: Ethyl esters (e.g., Ethyl 4-(methylaminomethyl)benzoate) exhibit higher logP values than methyl analogs, enhancing membrane permeability .
  • Solubility: Hydrochloride salts of aminomethyl benzoates show improved aqueous solubility compared to free bases. For example, Tetracaine hydrochloride’s solubility in water exceeds 50 mg/mL .
  • Thermal Stability : Bulky substituents (e.g., bromophenyl in ) reduce melting points due to disrupted crystal packing .

Biological Activity

Ethyl 4-(methylaminomethyl)benzoate;hydrochloride, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety substituted with a methylaminomethyl group. Its hydrochloride form enhances solubility, making it suitable for biological assays. The compound is characterized by its ability to interact with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It has been shown to bind to various receptors, potentially influencing neurotransmission and inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Exhibits properties that may reduce inflammation in cellular models.
Anticancer Potential activity against certain cancer cell lines has been reported.
Neurotransmission May affect neurotransmitter release and uptake, influencing neurological functions.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis .
  • Anticancer Activity :
    In a series of experiments involving various cancer cell lines, the compound showed selective cytotoxicity. For instance, it was found to induce apoptosis in MCF7 breast cancer cells at concentrations above 10 µM, as measured by flow cytometry .
  • Neuroprotective Properties :
    Research indicated that this compound could enhance neuronal survival in models of oxidative stress, suggesting its potential use in neurodegenerative diseases .

Table 1: Biological Activity Assay Results

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)10Induction of apoptosis
RAW264.7 (Macrophage)15Inhibition of cytokine release
SH-SY5Y (Neuronal)12Protection against oxidative stress

Table 2: Structure-Activity Relationship (SAR)

Compound Variant Biological Activity Remarks
Ethyl 4-(methylaminomethyl)benzoateModerate anti-inflammatory activityEffective at higher concentrations
Ethyl 4-(dimethylaminomethyl)benzoateEnhanced anticancer propertiesMore potent than the parent compound

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 4-(methylaminomethyl)benzoate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Start with nucleophilic substitution or reductive amination of ethyl 4-(bromomethyl)benzoate. For example, react 4-(bromomethyl)benzoic acid ester with methylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the methylaminomethyl group. Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2:1 methylamine:ester) and reaction time (12-24 hours) .

Q. How can the purity of Ethyl 4-(methylaminomethyl)benzoate hydrochloride be assessed?

  • Methodology : Use a combination of:

  • Melting point analysis (compare to literature values for analogous compounds, e.g., Tetracaine HCl melts at ~148°C ).
  • HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% TFA in water).
  • 1H/13C NMR to confirm structural integrity (e.g., characteristic peaks for the methylaminomethyl group at δ ~2.5-3.0 ppm ).

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Test solubility in water, ethanol, and DMSO. For stability, conduct accelerated degradation studies under varying pH (e.g., 1-13) and temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group to 4-(methylaminomethyl)benzoic acid) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylaminomethyl vs. dimethylamino groups) influence the compound’s reactivity in polymerization or photochemical applications?

  • Methodology : Compare kinetics of free-radical initiation or photochemical activity using UV-Vis spectroscopy. For example, Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than ethyl 4-(methylaminomethyl)benzoate in resin cements due to stronger electron-donating effects . Use DFT calculations to model electronic properties and predict reactivity trends .

Q. How can crystallographic data resolve discrepancies in reported physical properties (e.g., melting points)?

  • Methodology : Perform single-crystal X-ray diffraction (employ SHELX-97 for refinement ). Compare lattice energies and hydrogen-bonding patterns (e.g., Tetracaine HCl forms intermolecular H-bonds via NH and Cl⁻ ). Address contradictions by verifying polymorphism or hydrate formation .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodology :

  • Optimize workup: Use liquid-liquid extraction (e.g., ethyl acetate/brine) to recover unreacted starting materials.
  • Employ flow chemistry for controlled mixing and temperature gradients.
  • Screen catalysts (e.g., Pd/C for reductive amination) to reduce side reactions .

Q. How does the methylaminomethyl group affect biological activity compared to other amino-substituted benzoates?

  • Methodology : Conduct SAR studies using in vitro assays (e.g., receptor binding or enzyme inhibition). Compare Ethyl 4-(methylaminomethyl)benzoate to analogs like Tetracaine (butylamino group) or Procaine (diethylamino group). Use molecular docking to predict binding affinities .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in ethanol?

  • Approach : Review experimental conditions (e.g., purity, temperature, ethanol grade). For example, Tetracaine HCl is “freely soluble” in 95% ethanol but “sparingly soluble” in anhydrous ethanol due to water content . Replicate studies under standardized conditions (USP/EP guidelines) and document batch-specific variability .

Q. Why do different studies report varying degrees of photostability for this compound?

  • Approach : Investigate light sources (UV vs. visible), wavelength ranges, and sample preparation. For example, UVB (280–320 nm) may accelerate degradation compared to UVA. Use controlled irradiation chambers and validate with LC-MS .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and CCDC deposition for reproducibility .
  • Safety : Follow protocols for handling hydrochlorides (e.g., PPE, ventilation) as per SDS guidelines .
  • Regulatory Compliance : Reference USP/EP monographs for purity criteria and analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.